Xilensulfonato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sodium xylenesulfonate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

Target of Action

Sodium xylenesulfonate, also known as Sodium Xylene Sulfonate or simply Xylenesulfonate, is a synthetic, water-soluble compound often used in cosmetic formulations . Its primary targets are the molecules of water and oil in these formulations . It plays a crucial role in increasing the solubility of other ingredients, particularly in water-based formulations .

Mode of Action

As a surfactant, Sodium Xylenesulfonate helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively . As a hydrotrope, it plays a role in increasing the solubility of other ingredients, particularly in water-based formulations . This increased solubility can enhance the effectiveness of other ingredients in the formulation.

Biochemical Pathways

Its primary function as a surfactant and hydrotrope suggests that it primarily affects the solubility and distribution of other ingredients in a formulation . By increasing the solubility of these ingredients, Sodium Xylenesulfonate can enhance their bioavailability and effectiveness.

Pharmacokinetics

By increasing their solubility, Sodium Xylenesulfonate can enhance the absorption and distribution of these ingredients, potentially improving their bioavailability .

Result of Action

The primary result of Sodium Xylenesulfonate’s action is an increase in the solubility of other ingredients in a formulation . This can enhance the effectiveness of these ingredients, allowing them to be more evenly distributed and more readily absorbed. In the context of cosmetic products, this can result in more effective cleansing and improved product performance .

Action Environment

The action of Sodium Xylenesulfonate can be influenced by various environmental factors. For instance, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This suggests that temperature can influence the compound’s action, efficacy, and stability . , indicating that it can maintain its effectiveness in a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

Sodium xylenesulfonate is used as a hydrotrope, an organic compound that increases the ability of water to dissolve other molecules

Cellular Effects

Sodium xylenesulfonate is generally considered safe and non-irritating at the concentrations used in cosmetics . It may cause irritation to the eyes, skin, and respiratory tract in higher concentrations

Molecular Mechanism

The molecular mechanism of sodium xylenesulfonate is primarily related to its role as a hydrotrope. It helps to lower the surface tension between water and oil, making it easier for the product to spread evenly and cleanse more effectively

Transport and Distribution

Sodium xylenesulfonate is a water-soluble compound, suggesting that it can be easily transported and distributed within cells and tissues

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium xylenesulfonate is typically synthesized through a sulfonation reaction involving xylene and sulfur trioxide. This reaction is carried out in a continuous reactor, such as a falling film reactor . The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium xylenesulfonate .

Industrial Production Methods: The industrial production of sodium xylenesulfonate involves the use of continuous reactors to ensure efficient and consistent sulfonation. The process generally includes the following steps:

Sulfonation: Xylene reacts with sulfur trioxide in a continuous reactor.

Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate.

Purification: The product is purified to remove any impurities and ensure the desired concentration

Análisis De Reacciones Químicas

Types of Reactions: Sodium xylenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Sodium xylenesulfonate can react with various nucleophiles, such as hydroxide ions, to form different substituted products.

Oxidation Reactions: Under oxidative conditions, sodium xylenesulfonate can be converted to corresponding sulfonic acids.

Reduction Reactions: Reducing agents can convert sodium xylenesulfonate to its corresponding sulfinate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce hydroxyl-substituted benzenesulfonates .

Comparación Con Compuestos Similares

- Sodium benzenesulfonate

- Sodium toluenesulfonate

- Sodium cumenesulfonate

- Sodium dodecylbenzenesulfonate

Comparison: Sodium xylenesulfonate is unique among these compounds due to its specific structure, which includes two methyl groups attached to the benzene ring. This structure provides distinct solubilizing properties, making it particularly effective as a hydrotrope and surfactant in various formulations . Compared to sodium benzenesulfonate and sodium toluenesulfonate, sodium xylenesulfonate offers better solubility and stability in aqueous solutions .

Propiedades

Número CAS |

1300-72-7 |

|---|---|

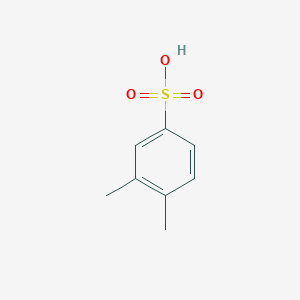

Fórmula molecular |

C8H9NaO3S |

Peso molecular |

208.21 g/mol |

Nombre IUPAC |

sodium;2,3-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-4-3-5-8(7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |

Clave InChI |

AUIXNZFZSGLHKP-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] |

SMILES canónico |

CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Na+] |

Punto de ebullición |

157 °C |

melting_point |

27 °C |

| 618-01-9 1300-72-7 |

|

Descripción física |

Liquid |

Solubilidad |

Solubility in water, g/100ml at 20 °C: 40 |

Sinónimos |

Dimethylbenzenesulfonic Acid Sodium Salt; Conco SXS; Cyclophil SXS 30; Eltesol SX 30; Eltesol SX 93; FAC 2; Kemmat SN 18; Naxonate; Naxonate 4L; Naxonate G; Naxonate SX; Richonate SXS; SXS 40; Sodium Dimethylbenzenesulfonate; Sodium Xylenesulfate; So |

Densidad de vapor |

Relative vapor density (air = 1): 6.45 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6AR)-5-Ethoxycarbonyl-1H-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B113332.png)

![[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine](/img/structure/B113338.png)

![4-[(5-Amino-1,3,4-thiadiazol-2-yl)methoxy]benzenesulfonic acid](/img/structure/B113347.png)

![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113352.png)

![4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B113353.png)

![(3aR,4S,9bS)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113355.png)

![(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B113356.png)